4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide
Description
4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide is a chemical compound with the molecular formula C16H17NO5 It is a benzamide derivative characterized by the presence of ethoxy, methoxy, and nitro functional groups attached to the benzene ring
Properties
IUPAC Name |
4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-3-23-15-8-7-11(9-14(15)18(20)21)16(19)17-12-5-4-6-13(10-12)22-2/h4-10H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHFYMDOGBXSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The nitration of 4-ethoxybenzamide to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Methoxylation: The introduction of the methoxy group at the 3-position of the phenyl ring. This can be done using methanol and a suitable catalyst such as sulfuric acid or hydrochloric acid.
Amidation: The final step involves the reaction of the nitrated and methoxylated intermediate with 3-methoxyaniline to form the desired benzamide derivative. This reaction can be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions. For example, the ethoxy group can be replaced by other nucleophiles such as thiols or amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 4-ethoxy-N-(3-methoxyphenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(3-methoxyphenyl)benzamide
- 4-methoxy-N-(3-methoxyphenyl)benzamide
- 4-ethoxy-N-phenylbenzamide
Uniqueness
4-ethoxy-N-(3-methoxyphenyl)-3-nitrobenzamide is unique due to the presence of both ethoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it different from other similar benzamide derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
